Biotin-PEG11-Lipoamide
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Overview
Description
Biotin-PEG11-Lipoamide is a specialized compound designed for biotinylation of metallic surfaces, such as gold, for use in various life science and nanotechnology applications . The compound consists of biotin, a polyethylene glycol (PEG) spacer, and lipoamide. The PEG spacer is 52.9 Å long, hydrophilic, and non-immunogenic, while the lipoic acid group forms strong, stable bonds to metal surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG11-Lipoamide involves several steps:
Activation of Biotin: Biotin is first activated using a suitable reagent, such as N-hydroxysuccinimide (NHS) ester, to form biotin-NHS.
PEGylation: The activated biotin is then reacted with a PEG spacer, typically in the presence of a base like triethylamine, to form biotin-PEG.
Lipoamide Conjugation: Finally, the biotin-PEG is conjugated with lipoamide through a coupling reaction, often using carbodiimide chemistry (e.g., EDC/NHS) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS ester.
PEGylation in Bulk: The activated biotin is reacted with PEG spacers in large reactors.
Conjugation with Lipoamide: The biotin-PEG is then conjugated with lipoamide using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG11-Lipoamide undergoes several types of chemical reactions:
Biotinylation: The primary reaction is biotinylation, where the biotin moiety binds to avidin or streptavidin proteins.
Disulfide Bond Formation: The lipoamide group can form disulfide bonds with metal surfaces.
Common Reagents and Conditions
Biotinylation: Common reagents include avidin or streptavidin, and the reaction typically occurs under mild conditions (pH 6.5-7.5) in aqueous buffers.
Disulfide Bond Formation: This reaction often requires reducing agents like dithiothreitol (DTT) to break existing disulfide bonds and form new ones with the lipoamide group.
Major Products Formed
Biotinylated Proteins: When reacted with proteins, the major product is biotinylated proteins, which can be used in various assays.
Metal-Bound Complexes: The reaction with metal surfaces forms stable metal-bound complexes.
Scientific Research Applications
Biotin-PEG11-Lipoamide has a wide range of applications in scientific research:
Mechanism of Action
Biotin-PEG11-Lipoamide exerts its effects through the following mechanisms:
Biotin-Avidin Interaction: The biotin moiety binds with high affinity to avidin or streptavidin, forming a strong and stable complex.
Disulfide Bond Formation: The lipoamide group forms disulfide bonds with metal surfaces, creating stable metal-bound complexes.
PEG Spacer Functionality: The PEG spacer imparts hydrophilicity and flexibility, reducing steric hindrance and enhancing the solubility of the biotinylated molecule.
Comparison with Similar Compounds
Biotin-PEG11-Lipoamide can be compared with other similar compounds:
Biotin-PEG2-Lipoamide: This compound has a shorter PEG spacer, resulting in lower solubility and flexibility compared to this compound.
Biotin-PEG8-Lipoamide: Similar to this compound but with a shorter PEG spacer, offering intermediate solubility and flexibility.
Biotin-PEG12-Lipoamide: This compound has a slightly longer PEG spacer, providing similar solubility and flexibility as this compound.
This compound stands out due to its optimal PEG spacer length, which balances solubility, flexibility, and functionality, making it highly effective for various applications .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78N4O14S3/c47-39(7-3-1-5-36-9-34-62-63-36)43-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-44-40(48)8-4-2-6-38-41-37(35-61-38)45-42(49)46-41/h36-38,41H,1-35H2,(H,43,47)(H,44,48)(H2,45,46,49)/t36?,37-,38-,41-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDRNWLHXCGFBV-FFGSZZMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78N4O14S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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